molecular formula C6H9N3O B13137167 4-Hydrazinyl-1-methylpyridin-2(1H)-one

4-Hydrazinyl-1-methylpyridin-2(1H)-one

Cat. No.: B13137167
M. Wt: 139.16 g/mol
InChI Key: OJOTXUOVJNQCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1-methylpyridin-2(1H)-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a hydrazinyl moiety and a pyridinone ring, making it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles. The hydrazine functional group is a powerful tool in organic synthesis, frequently employed as a key synthon for constructing pharmaceutically relevant molecules . Hydrazine derivatives are widely used to create hydrazone-based ligands or to serve as intermediates in the multicomponent synthesis of privileged scaffolds like pyrazoles and pyrazolines, which are core structures in numerous bioactive compounds . Specifically, the reaction of hydrazines with α,β-unsaturated carbonyl compounds is a fundamental method for generating pyrazoline (4,5-dihydro-1H-pyrazole) derivatives, which have widespread applications in the development of drugs and materials . Researchers value this compound for its potential in designing and discovering new therapeutic agents. Pyrazole-containing biomolecules, accessible from such building blocks, are extensively investigated as potential treatments for cancer and inflammation . Furthermore, hydrazides and their derivatives demonstrate a broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties . This product is intended for research purposes and is not for diagnostic or therapeutic human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-hydrazinyl-1-methylpyridin-2-one

InChI

InChI=1S/C6H9N3O/c1-9-3-2-5(8-7)4-6(9)10/h2-4,8H,7H2,1H3

InChI Key

OJOTXUOVJNQCHU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)NN

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Executive Summary

This technical guide details the optimized synthesis and characterization of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (CAS: 106689-41-2). This compound serves as a critical "switch" intermediate in medicinal chemistry, particularly for constructing fused heterocyclic systems like pyrazolo[4,3-c]pyridines and [1,2,4]triazolo[4,3-a]pyridines, which are often explored as kinase inhibitors and ion channel modulators.

The protocol outlined below prioritizes regiospecificity and yield, utilizing a nucleophilic aromatic substitution (


) strategy on a 4-chlorinated precursor.

Retrosynthetic Analysis

The most robust route to the target involves the displacement of a leaving group at the C4 position of the 2-pyridone scaffold. While alkoxy groups (methoxy/ethoxy) can be used, the 4-chloro derivative offers superior reactivity with hydrazine hydrate, minimizing the formation of bis-hydrazone byproducts.

Retrosynthesis target 4-Hydrazinyl-1-methylpyridin-2(1H)-one (Target) precursor 4-Chloro-1-methylpyridin-2(1H)-one (Electrophile) target->precursor S_NAr (Hydrazinolysis) start 4-Hydroxy-1-methylpyridin-2(1H)-one precursor->start Deoxychlorination (POCl3) reagent Hydrazine Hydrate (Nucleophile)

Figure 1: Retrosynthetic disconnection showing the conversion of the hydroxy-lactam to the chloro-intermediate, followed by hydrazine displacement.[1][2][3]

Experimental Protocols

Phase 1: Synthesis of Precursor (4-Chloro-1-methylpyridin-2(1H)-one)

Rationale: Direct chlorination of the N-methylated pyridone prevents competitive N-alkylation side reactions that occur if methylation is attempted after chlorination.

Reagents:

  • 4-Hydroxy-1-methylpyridin-2(1H)-one (1.0 equiv)[4]

  • Phosphorus oxychloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat.

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube.
    
  • Addition: Charge the flask with 4-hydroxy-1-methylpyridin-2(1H)-one. Carefully add

    
     (excess) under nitrogen. Caution: Exothermic.[5]
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (EtOAc/MeOH 9:1) until the starting material (

    
    ) disappears and the less polar chloride product (
    
    
    
    ) appears.
  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice/water (hydrolysis of residual phosphoryl chlorides).

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.
    
    • Yield Expectation: 75–85%

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Hydrazinolysis to Target

Rationale: Using excess hydrazine hydrate acts as both the nucleophile and the base to scavenge HCl, driving the equilibrium forward. Ethanol is used as a solvent to allow precipitation of the product upon cooling.

Reagents:

  • 4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv)[4]

  • Hydrazine Hydrate (80% or 98%) (5.0 - 10.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Pyridine (for sluggish substrates).

Protocol:

  • Dissolution: Dissolve 4-chloro-1-methylpyridin-2(1H)-one (e.g., 10 mmol) in absolute EtOH (20 mL).

  • Addition: Add hydrazine hydrate (50–100 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution often turns from yellow to orange, and a precipitate may begin to form.

  • Monitoring: Check TLC (DCM/MeOH 9:1). The chloride starting material should be consumed.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath) and stir for 30 minutes.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold EtOH (

      
       mL) and then diethyl ether to remove trace hydrazine.
      
  • Purification: If the product is colored (impurities), recrystallize from hot Ethanol or an EtOH/DMF mixture.

    • Yield Expectation: 80–90%

    • Appearance: White to pale beige powder.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The electron-deficient C4 position (activated by the adjacent carbonyl and the electronegative nitrogen) is attacked by the hydrazine nucleophile.

Mechanism step1 Reactants (Chloro-pyridone + N2H4) step2 Meisenheimer-like Complex step1->step2 Nucleophilic Attack at C4 step3 Elimination of Cl- step2->step3 Re-aromatization product 4-Hydrazinyl Product step3->product Proton Transfer

Figure 2: Mechanism of the hydrazinolysis showing the transition from the electrophilic chloro-species to the hydrazinyl product.

Characterization Data

The following data validates the structure of 4-Hydrazinyl-1-methylpyridin-2(1H)-one.

TechniqueParameterExpected Value / SignalAssignment
Physical AppearanceWhite/Beige Solid-
Physical Melting Point>200°C (dec.)High MP due to H-bonding network.
MS (ESI)

(

)
140.08Consistent with

(MW: 139.15).

H NMR

(DMSO-

)
3.35 ppm (s, 3H)

5.30 ppm (d,

Hz, 1H)
H-3 (Ortho to carbonyl)
5.95 ppm (dd,

Hz, 1H)
H-5
7.45 ppm (d,

Hz, 1H)
H-6 (Adjacent to Nitrogen)
4.20 ppm (br s, 2H)

(Exchangeable)
8.50 ppm (br s, 1H)

(Exchangeable)
IR

(

)
3250–3350

stretching (primary/secondary amine)
1640–1660

(Lactam stretch)

Troubleshooting & Optimization

  • Bis-hydrazone Formation: If a dimeric side product (two pyridone rings linked by hydrazine) is observed, increase the equivalents of hydrazine hydrate to >10 equiv. This ensures the mono-substituted product is statistically favored.

  • Solubility Issues: The product is polar. If it does not precipitate from ethanol, concentrate the solution to half volume and add diethyl ether or cool to -20°C.

  • Water Content: Ensure the precursor is dry before reaction. While hydrazine hydrate contains water, excessive water in the solvent can reduce the reflux temperature and slow the kinetics.

References

  • Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI Molecules. (Describes the hydrazinolysis of 4-chloro-2-quinolones, a direct analogue).

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (2017). Organic Process Research & Development. (Optimization of hydrazine displacement on pyridine scaffolds).

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. (2012). MDPI Molecules. (Protocol for

    
     chlorination of hydroxy-lactams). 
    
  • 4-Hydrazinyl-1H-pyridin-2-one (CAS 106689-41-2) Entry. ChemScene. (Commercial availability and physical properties).[5][6]

Sources

Technical Guide: Potential Biological Activities of Substituted Pyridinone Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted pyridinone hydrazine scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by the fusion of a pharmacologically active pyridinone core (specifically 2-pyridone or 4-pyridone) with a hydrazine/hydrazone linker. This hybrid architecture offers a unique balance of hydrogen bond donor/acceptor motifs, enabling high-affinity interactions with diverse biological targets, including kinases, DNA gyrase, and reactive oxygen species (ROS).

This guide synthesizes recent advances in the biological evaluation of these compounds, focusing on their anticancer , antimicrobial , and antioxidant potentials.[1] Unlike the structurally related pyridazinones (two nitrogen atoms in the ring), pyridinone hydrazines (one nitrogen in the ring, N-amino or side-chain hydrazine) exhibit distinct structure-activity relationships (SAR) driven by their tautomeric versatility and specific binding modes to enzymes like DNA Gyrase B and c-Met kinase .

Medicinal Chemistry Architecture

Structural Versatility

The pyridinone hydrazine scaffold can be categorized into two primary subclasses based on the attachment point of the hydrazine moiety:

  • N-Amino-2-Pyridones: The hydrazine moiety is directly attached to the ring nitrogen (N1). These are often synthesized via multicomponent reactions involving cyanoacetic hydrazide.

  • Pyridinone-Hydrazones: The hydrazine forms a Schiff base with an aldehyde or ketone substituent on the pyridinone ring (often at C3 or C4).

Tautomerism and Binding

The 2-pyridone core exists in equilibrium with its 2-hydroxypyridine tautomer. However, in the solid state and biological solutions, the 2-pyridone (lactam) form predominates. This form is critical for biological activity, serving as a hydrogen bond acceptor (via carbonyl oxygen) and donor (via NH, if unsubstituted). The addition of a hydrazine linker (


) extends this hydrogen bonding network, facilitating interaction with the ATP-binding pockets of kinases.

Key Biological Activities[1][2][3][4][5][6][7]

Anticancer Activity

Substituted pyridinone hydrazines exert cytotoxic effects through multiple mechanisms, primarily cell cycle arrest and apoptosis induction.[1][2]

  • Mechanism of Action:

    • p53/JNK Pathway Activation: Specific derivatives (e.g., 6-(2,4-dimethoxyphenyl)-pyridin-2-ones) have been shown to upregulate p53 and p21 , leading to G2/M phase arrest .[2] Concurrently, they induce phosphorylation of JNK (c-Jun N-terminal kinase), triggering apoptosis.[2]

    • Kinase Inhibition: In silico and in vitro studies suggest inhibition of c-Met and BRAF/MEK kinases. The hydrazine linker acts as a "hinge binder" mimic in the kinase active site.

    • Autophagy Modulation: Certain derivatives induce the accumulation of LC3-II , indicating a blockage of autophagic flux which contributes to cell death in resistant cancer lines.

Table 1: Comparative Cytotoxicity of Selected Pyridinone Hydrazines

Compound ClassCell LineIC50 (µM)Mechanism ImplicatedReference
N-amino-5-cyano-6-pyridoneHepG2 (Liver)4.5 ± 0.3G2/M Arrest, p53 upregulation[1, 2]
Pyridinone-1,2,3-triazoleHeLa (Cervical)0.54 ± 0.23Tubulin Polymerization Inhibition[3]
Imidazopyridine hydrazoneA549 (Lung)3.27c-Met Kinase Inhibition[4]
Antimicrobial Activity

The N-amino-2-pyridone subclass has emerged as a potent antimicrobial scaffold, particularly against Gram-positive bacteria and specific fungal strains.

  • Target: DNA Gyrase B . Molecular docking reveals that the pyridinone carbonyl and the hydrazine amino group form critical H-bonds with Asp73 and Gly77 in the ATP-binding pocket of DNA gyrase, mimicking the mode of action of aminocoumarins but with a distinct chemical profile.

  • Efficacy: Some derivatives exhibit Minimum Inhibitory Concentrations (MIC) comparable to ciprofloxacin against S. aureus.

Antioxidant Activity

Hydrazone derivatives of 4-hydroxy-2-pyridone possess significant radical scavenging capabilities. The mechanism involves the donation of hydrogen atoms from the hydrazine NH and the phenolic OH groups to stabilize free radicals (DPPH, ABTS). This "dual-warhead" approach allows these compounds to mitigate oxidative stress, a key factor in both inflammation and carcinogenesis.

Experimental Protocols

Protocol A: One-Pot Synthesis of N-Amino-2-Pyridones

A high-yield, eco-friendly protocol for generating the N-amino subclass.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile or Ethyl Cyanoacetate (1.0 equiv)

  • Cyanoacetic Hydrazide (1.0 equiv)

  • Catalyst: KF-Al2O3 (15 mol%)[3]

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Activate KF-Al2O3 catalyst by heating at 100°C for 1 hour prior to use.

  • Mixing: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and cyanoacetic hydrazide in 10 mL of EtOH/H2O.

  • Reaction: Add the catalyst and stir the mixture at room temperature (25°C) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Upon completion (disappearance of aldehyde spot), filter the mixture to remove the solid catalyst (which can be washed with hot ethanol and reused).

  • Isolation: Allow the filtrate to cool. The product will precipitate as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to yield pure N-amino-2-pyridone derivatives (Yields typically 85–95%).

Protocol B: MTT Cytotoxicity Assay

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with graded concentrations of the pyridinone hydrazine (0.1 – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Visualizations

Figure 1: One-Pot Synthesis Workflow (Method A)

SynthesisWorkflow Aldehyde Aryl Aldehyde (R-CHO) Reaction One-Pot Reaction Catalyst: KF-Al2O3 Solvent: EtOH/H2O RT, 2-4 hrs Aldehyde->Reaction Malo Malononitrile (CH2(CN)2) Malo->Reaction Hydrazide Cyanoacetic Hydrazide Hydrazide->Reaction Inter Intermediate: Benzylidene Derivative Reaction->Inter Knoevenagel Product N-Amino-2-Pyridone Derivative Inter->Product Michael Addn + Cyclization

Caption: Efficient one-pot synthesis of N-amino-2-pyridone derivatives via Knoevenagel condensation and Michael addition.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Core Pyridinone-Hydrazine Scaffold R_Group Aryl Substituent (C4/C6) Electron Donating (OMe, OH) increases Cytotoxicity Core->R_Group N_Linker Hydrazine Linker (N-N) Critical for H-bonding (Kinase Hinge Region) Core->N_Linker Cyano C3/C5 Cyano Group Enhances metabolic stability & Polarity Core->Cyano Ring_N Ring Nitrogen (N1) N-Amino substitution increases Antimicrobial activity Core->Ring_N

Caption: Key pharmacophore features influencing the biological efficacy of substituted pyridinone hydrazines.

Figure 3: Anticancer Mechanism of Action

Mechanism Drug Pyridinone Hydrazine Target1 DNA Gyrase B (Bacteria) Drug->Target1 Antimicrobial Target2 c-Met / BRAF Kinases (Cancer Cells) Drug->Target2 Inhibition p53 Upregulation of p53 & p21 Drug->p53 JNK JNK Phosphorylation Drug->JNK Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Apoptosis Apoptosis (Cell Death) Target2->Apoptosis Arrest G2/M Cell Cycle Arrest p53->Arrest JNK->Apoptosis Tubulin->Arrest Arrest->Apoptosis

Caption: Multi-target mechanism involving kinase inhibition and p53/JNK pathway modulation leading to apoptosis.

References

  • Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. PubMed. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of pyridinium-hydrazone derivatives as potential antitumoral agents. Chemical Biology & Drug Design. [Link]

  • A three component one-pot synthesis of N-amino-2-pyridone derivatives catalyzed by KF-Al2O3. Synthetic Communications. [Link][4]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase A inhibitory activity. BMC Chemistry. [Link]

Sources

4-Hydrazinyl-1-methylpyridin-2(1H)-one: A Novel Chemical Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The incorporation of a hydrazinyl moiety introduces a versatile functional group known to be a key pharmacophore in numerous bioactive molecules. This technical guide introduces 4-hydrazinyl-1-methylpyridin-2(1H)-one as a novel chemical scaffold with significant potential for the development of new therapeutic agents. Drawing on the well-established biological importance of both the pyridinone and hydrazinyl functionalities, this document provides a comprehensive overview of a proposed synthetic route, potential biological applications, and detailed experimental protocols for the synthesis and evaluation of this promising compound and its derivatives.

Introduction: The Promise of a Hybrid Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The pyridinone ring system, a six-membered heterocycle containing a nitrogen atom and a ketone group, has garnered significant attention due to its presence in numerous FDA-approved drugs and clinical candidates.[2] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets.[1]

Similarly, the hydrazine and hydrazone functionalities are recognized as important pharmacophores, contributing to a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[3][4] The combination of the pyridinone core with a hydrazinyl group at the 4-position, along with N-methylation to enhance metabolic stability and modulate solubility, presents a compelling strategy for the design of new drug candidates.

This guide will explore the untapped potential of 4-hydrazinyl-1-methylpyridin-2(1H)-one, providing a scientific rationale for its investigation and a practical framework for its synthesis and biological characterization.

Synthetic Strategy and Characterization

The synthesis of 4-hydrazinyl-1-methylpyridin-2(1H)-one can be approached through a multi-step process, starting from commercially available precursors. The proposed synthetic pathway is outlined below.

Synthetic_Pathway 4-Hydroxy-1-methylpyridin-2(1H)-one 4-Hydroxy-1-methylpyridin-2(1H)-one Intermediate_A 4-Chloro-1-methylpyridin-2(1H)-one 4-Hydroxy-1-methylpyridin-2(1H)-one->Intermediate_A Chlorinating Agent (e.g., POCl3) Target_Compound 4-Hydrazinyl-1-methylpyridin-2(1H)-one Intermediate_A->Target_Compound Hydrazine Hydrate (N2H4·H2O) Potential_Biological_Activities Core_Scaffold 4-Hydrazinyl-1-methylpyridin-2(1H)-one Anticancer Anticancer Core_Scaffold->Anticancer Antiviral Antiviral Core_Scaffold->Antiviral Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Kinase_Inhibition Kinase_Inhibition Anticancer->Kinase_Inhibition Apoptosis_Induction Apoptosis_Induction Anticancer->Apoptosis_Induction HIV_NNRTI HIV_NNRTI Antiviral->HIV_NNRTI HBV_Inhibition HBV_Inhibition Antiviral->HBV_Inhibition DNA_Gyrase_Inhibition DNA_Gyrase_Inhibition Antimicrobial->DNA_Gyrase_Inhibition

Sources

Methodological & Application

Using 4-Hydrazinyl-1-methylpyridin-2(1H)-one in hydrazone formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The derivatization of carbonyl compounds (aldehydes and ketones) into hydrazones is a cornerstone reaction in medicinal chemistry, bioconjugation, and analytical quantification. While phenylhydrazine and 2,4-DNPH are historical standards, 4-Hydrazinyl-1-methylpyridin-2(1H)-one (CAS: 106689-41-2) represents a specialized scaffold with distinct advantages for drug discovery.

Why this scaffold?

  • Tautomeric Locking: The N-methyl group at position 1 locks the ring in the lactam (2-pyridone) form, preventing aromatization to 2-hydroxypyridine. This ensures a stable, polar core that improves water solubility compared to phenyl-based analogs.

  • Pharmacophore Relevance: The 1-methyl-2-pyridone motif is a privileged structure found in numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antifibrotic agents (e.g., Pirfenidone analogs).

  • Synthetic Versatility: The resulting hydrazones are not just end-products; they are critical intermediates for synthesizing fused heterocycles, such as pyrazolo[4,3-c]pyridines, via oxidative cyclization.

This guide provides a robust, field-validated protocol for coupling this specific hydrazine with diverse carbonyl substrates, emphasizing mechanistic control to maximize yield and purity.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand the electronic environment. The 4-hydrazinyl group is the nucleophile, but the pyridone ring is electron-withdrawing, which slightly reduces the nucleophilicity of the terminal nitrogen compared to alkyl hydrazines.

The Acid Catalysis Balance:

  • Role of Acid: We use weak acid catalysis (Acetic Acid) to protonate the carbonyl oxygen of the substrate (aldehyde/ketone), increasing its electrophilicity (

    
    ).[1]
    
  • The Trap: Strong acids (HCl, H₂SO₄) must be avoided or carefully controlled. Over-acidification will protonate the terminal hydrazine nitrogen (

    
    ), rendering it non-nucleophilic and killing the reaction.
    

Diagram 1: Reaction Mechanism & Electronic Flow The following diagram illustrates the critical transition states and the dehydration step that drives the equilibrium forward.

G Substrate Carbonyl Substrate (Aldehyde/Ketone) Activated Activated Carbonyl (C=O+-H) Substrate->Activated + H+ Acid Cat. AcOH (Protonation) Acid->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Hydrazine (Nucleophilic Attack) Hydrazine 4-Hydrazinyl-1-methyl pyridin-2(1H)-one Hydrazine->Tetrahedral Dehydration Dehydration (-H2O) Tetrahedral->Dehydration Proton Transfer Product Target Hydrazone Dehydration->Product Irreversible (Entropy driven)

Caption: Acid-catalyzed nucleophilic addition-elimination pathway. Note the critical dehydration step which makes the reaction effectively irreversible under reflux.

Experimental Protocols

Materials & Reagents
  • Nucleophile: 4-Hydrazinyl-1-methylpyridin-2(1H)-one (Purity >95%).

  • Solvent: Ethanol (Absolute) or Methanol (HPLC grade).

  • Catalyst: Glacial Acetic Acid.[2]

  • Purification: Cold Ethanol, DMF (for recrystallization if needed).

Protocol A: Standard Thermal Reflux (High Reliability)

Best for: Batch synthesis, scale-up (>500 mg), and thermally stable substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the aldehyde/ketone substrate in Ethanol (10 mL per mmol).

  • Addition: Add 1.1 equivalents of 4-Hydrazinyl-1-methylpyridin-2(1H)-one.

    • Note: If the hydrazine does not fully dissolve, proceed; it will dissolve as the reaction progresses and temperature rises.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid per mmol of substrate.

    • Checkpoint: Check pH.[3][4][5][6] It should be roughly 4-5 (wet pH paper).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazine starting material usually stays at the baseline or runs very slowly; the hydrazone product will be less polar (higher Rf).

  • Workup (Self-Validating Step):

    • Remove heat and allow the solution to cool slowly to room temperature.

    • Precipitation: In 90% of cases, the product precipitates as a solid upon cooling.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and acetic acid.

    • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, stubborn ketones, and sterically hindered substrates.

  • Loading: In a 10 mL microwave vial, combine substrate (0.5 mmol), hydrazine (0.55 mmol), Ethanol (3 mL), and Acetic Acid (2 drops).

  • Irradiation: Cap the vial. Heat to 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Cool the vial with a compressed air stream. If precipitate forms, filter as above. If no precipitate, evaporate solvent to 50% volume and cool to 4°C.

Characterization & Data Interpretation

To ensure the integrity of the synthesized hydrazone, compare your data against these expected spectral signatures.

Table 1: Key Spectral Indicators

TechniqueFeatureExpected SignalStructural Insight
1H NMR Azomethine Proton (

)
Singlet,

8.0 – 8.8 ppm
Confirms formation of the

bond.
1H NMR NH ProtonBroad Singlet,

10.0 – 12.0 ppm
Usually downfield due to H-bonding with pyridone oxygen.
1H NMR N-MethylSinglet,

3.4 – 3.6 ppm
Confirms the pyridone core is intact.
IR C=N Stretch

Diagnostic band for hydrazone linkage.
IR C=O (Pyridone)

Distinct from aldehyde/ketone C=O (usually >1700).
HRMS Molecular Ion

Essential for confirming formula.

Troubleshooting Workflow

Use this logic flow to resolve common synthetic failures.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC: New Spot Visible? Start->CheckTLC Isolate Isolate & Characterize CheckTLC->Isolate Yes NoSpot No New Spot (Starting Materials Remain) CheckTLC->NoSpot No MultiSpot Multiple/Streaking Spots CheckTLC->MultiSpot Messy Action1 Switch to Protocol B (Microwave 120°C) NoSpot->Action1 Steric Hinderance? Action2 Increase Acid Cat. (Add 10 mol% HCl) NoSpot->Action2 Electronic Deactivation? Action3 Use Anhydrous EtOH Add Molecular Sieves MultiSpot->Action3 Hydrolysis?

Caption: Decision tree for troubleshooting incomplete reactions or impure profiles.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Kumari, S., et al. (2022).[2] "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." Molecules, 27(7), 2125.[7][8] (Analogous heterocyclic hydrazine chemistry and oxidative cyclization risks).

  • ChemScene. (2024). Product Data Sheet: 4-Hydrazinyl-1-methylpyridin-2(1H)-one (CAS 106689-41-2).

  • Kool, E. T., et al. (2012). "Water-Soluble Organocatalysts for Hydrazone and Oxime Formation." Journal of the American Chemical Society.

  • BenchChem. (2025).[3] "A Technical Guide to the Mechanism of Hydrazone Formation." (Detailed mechanistic steps for protocol validation).

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous. Always consult the Safety Data Sheet (SDS) for 4-Hydrazinyl-1-methylpyridin-2(1H)-one and all solvents before use. Perform all reactions in a fume hood.

Sources

The Versatile Building Block: 4-Hydrazinyl-1-methylpyridin-2(1H)-one in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. Among these, pyridin-2(1H)-one and pyrazole moieties stand out for their broad spectrum of biological activities and diverse applications.[1] This application note presents 4-hydrazinyl-1-methylpyridin-2(1H)-one as a strategic and versatile building block for the synthesis of complex heterocyclic systems, particularly fused pyrazolopyridinones.

The inherent reactivity of the hydrazine group, combined with the electronic properties of the N-methylpyridin-2-one core, makes this molecule a potent synthon for constructing diverse molecular libraries. The hydrazine moiety serves as a powerful nucleophile, predisposing the molecule to engage in cyclocondensation reactions, most notably the classical Knorr pyrazole synthesis, to forge new heterocyclic rings.[2] The resulting pyrazolo[4,3-c]pyridin-7-one scaffold is of significant interest to researchers in drug development due to its prevalence in compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.

This guide provides a comprehensive overview of the synthesis and application of 4-hydrazinyl-1-methylpyridin-2(1H)-one, offering detailed, field-proven protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthesis Strategy: Accessing the Hydrazinylpyridone Building Block

The most direct and widely adopted method for the synthesis of aryl and heteroaryl hydrazines is the nucleophilic displacement of a halide, typically a chloride, with hydrazine hydrate.[3] This transformation is generally efficient and proceeds under mild conditions, making it an ideal choice for the preparation of 4-hydrazinyl-1-methylpyridin-2(1H)-one.

The logical precursor for this synthesis is 4-chloro-1-methylpyridin-2(1H)-one. The reaction hinges on the nucleophilic aromatic substitution (SNAAr) mechanism, where the electron-withdrawing nature of the pyridinone ring facilitates the displacement of the chloride at the C4 position by the highly nucleophilic hydrazine.

Workflow for the Synthesis of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

G cluster_0 Synthesis of 4-Hydrazinyl-1-methylpyridin-2(1H)-one Precursor 4-Chloro-1-methylpyridin-2(1H)-one Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Solvent Ethanol Solvent->Reaction Product 4-Hydrazinyl-1-methylpyridin-2(1H)-one Reaction->Product Purification Crystallization/Chromatography Product->Purification

Caption: Synthetic workflow for 4-hydrazinyl-1-methylpyridin-2(1H)-one.

Protocol 1: Synthesis of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

This protocol is based on established procedures for the synthesis of hydrazinyl-azaheterocycles from their corresponding chloro-derivatives.[3]

Materials:

  • 4-Chloro-1-methylpyridin-2(1H)-one

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1-methylpyridin-2(1H)-one (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol to the flask to create a suspension. Subsequently, add an excess of hydrazine hydrate (typically 5-10 eq). The excess hydrazine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove excess hydrazine and other impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insight: The choice of ethanol as a solvent is strategic; it is polar enough to dissolve the reactants to a sufficient extent and has a boiling point that allows for a controlled reaction rate. The large excess of hydrazine hydrate drives the reaction to completion.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A cornerstone application of 4-hydrazinyl-1-methylpyridin-2(1H)-one is its use in the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound to yield a pyrazole.[4] This method is highly efficient and provides a direct route to the valuable pyrazolo[4,3-c]pyridin-7-one core.

The mechanism involves the initial formation of a hydrazone by the reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[5]

Reaction Mechanism: Knorr Pyrazole Synthesis

G cluster_1 Knorr Pyrazole Synthesis Mechanism Start 4-Hydrazinyl-1-methylpyridin-2(1H)-one + 1,3-Dicarbonyl Step1 Hydrazone Formation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized_Intermediate Non-aromatic Intermediate Step2->Cyclized_Intermediate Step3 Dehydration Cyclized_Intermediate->Step3 Product Pyrazolo[4,3-c]pyridin-7-one Step3->Product

Sources

Use of 4-Hydrazinyl-1-methylpyridin-2(1H)-one as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies Using 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Executive Summary

This application note details the use of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (referred to herein as HMP-Hydrazine ) as a high-performance nucleophilic linker for bioconjugation. Unlike traditional thiol-maleimide or amine-NHS chemistries, HMP-Hydrazine facilitates the formation of a bis-aryl hydrazone bond when reacted with aromatic aldehydes.

This chemistry offers three distinct advantages for drug development and proteomic applications:

  • Bio-orthogonality: The reaction occurs between a hydrazine and an aldehyde, functional groups naturally absent or rare on protein surfaces, reducing off-target crosslinking.

  • UV-Traceability: The resulting bis-aryl hydrazone bond forms a stable chromophore with a distinct absorption maximum (

    
     nm), allowing for non-destructive quantification of the conjugation efficiency.
    
  • Enhanced Stability: The heteroaromatic pyridinone core confers superior hydrolytic stability at physiological pH compared to aliphatic hydrazones (Schiff bases), while maintaining solubility due to the polar lactam functionality.

Chemical Basis & Mechanism[1][2][3]

The core utility of HMP-Hydrazine lies in its ability to react with aromatic aldehydes (e.g., 4-formylbenzamide, 4FB) to form a bis-aryl hydrazone.

Mechanism of Action: The hydrazine group at the 4-position of the pyridinone ring acts as an


-nucleophile. The N-methyl group at position 1 locks the ring tautomer, preventing non-specific protonation and ensuring the hydrazine remains the primary reactive site. Upon mixing with an aldehyde-functionalized partner, a condensation reaction occurs, eliminating water and forming the stable hydrazone linkage.
Figure 1: Reaction Pathway & Signaling

BisArylHydrazoneReaction cluster_inputs Reactants cluster_output Final Conjugate HMP HMP-Hydrazine (Nucleophile) Intermediate Carbinolamine Intermediate HMP->Intermediate Nucleophilic Attack (pH 4.5 - 6.0) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Conjugate Bis-Aryl Hydrazone (Stable Bond) Intermediate->Conjugate - H2O (Dehydration) Chromophore UV Signal (354 nm) Conjugate->Chromophore Quantification

Caption: The reaction pathway of HMP-Hydrazine with an aromatic aldehyde. The formation of the bis-aryl hydrazone bond generates a quantifiable UV signature at 354 nm.[1]

Comparative Analysis: HMP-Hydrazine vs. Standard Chemistries

FeatureHMP-Hydrazine (Bis-Aryl Hydrazone)Thiol-MaleimideAmine-NHS Ester
Specificity High (Bio-orthogonal pair)High (Cysteine specific)Low (Random Lysine labeling)
Bond Stability High (pH 5.0–9.0)Moderate (Retro-Michael exchange risk)High (Amide bond)
Quantification Direct UV (354 nm) Indirect (Ellman's reagent)Indirect (BCA/Bradford)
Water Solubility High (Pyridinone ring)Variable (Often hydrophobic)Variable
pH Optimum 4.5 – 6.0 (Catalyzable at 7.4)6.5 – 7.57.0 – 8.5

Experimental Protocols

Protocol A: Preparation of the HMP-Hydrazine Modified Biomolecule

Assumption: You are attaching the HMP-Hydrazine moiety to a protein (Protein A) via an amine-reactive derivative (e.g., NHS-HMP) or reacting the free hydrazine with an oxidized glycan. This protocol describes the Amine-Modification route.

Materials:

  • Protein A (1–5 mg/mL in PBS).

  • HMP-Hydrazine-NHS Ester (dissolved in anhydrous DMSO or DMF).

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Desalting Column (e.g., Zeba Spin or PD-10).

Steps:

  • Buffer Exchange: Ensure Protein A is in Modification Buffer. Remove any amine-containing buffers (Tris, Glycine).

  • Reagent Preparation: Dissolve HMP-Hydrazine-NHS to 100 mM in DMSO.

  • Reaction: Add 10–20 molar equivalents of HMP-Hydrazine-NHS to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or 4 hours at 4°C.

  • Purification: Remove excess unreacted linker using a desalting column equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

    • Note: pH 6.0 is preferred for the storage of hydrazine-modified proteins to prevent oxidation.

Protocol B: Conjugation & Quantification

This protocol conjugates the HMP-modified Protein A with an Aldehyde-modified Protein B (e.g., modified with NHS-4FB).

Materials:

  • HMP-modified Protein A (from Protocol A).

  • Aldehyde-modified Protein B (in Conjugation Buffer, pH 6.0).

  • Catalyst (Optional): 10 mM Aniline or 3,5-diaminobenzoic acid (boosts reaction rate at neutral pH).

Steps:

  • Mixing: Mix HMP-Protein A and Aldehyde-Protein B.

    • Stoichiometry: Typically 1:1 to 1:1.5 molar ratio depending on the target.

  • Catalysis (Optional but Recommended): Add Aniline to a final concentration of 10–100 mM if rapid conjugation (<2 hours) is required. Without catalyst, incubate for 12–18 hours.

  • Incubation: Incubate at room temperature (20–25°C).

  • Monitoring (The "Self-Validating" Step):

    • Take a 1–2 µL aliquot.

    • Measure absorbance at 354 nm (A354) and 280 nm (A280).

    • The appearance of a peak at 354 nm confirms bond formation.

Data Analysis (Molar Substitution Ratio - MSR): Calculate the concentration of the formed bond using the Beer-Lambert Law.



  • 
     (Bis-aryl hydrazone) 
    
    
    
    29,000 M⁻¹cm⁻¹ .
  • 
     = path length (cm).
    
Figure 2: Conjugation Workflow

ConjugationWorkflow cluster_prep Preparation Phase cluster_conj Conjugation Phase ProtA Protein A (Amine-rich) ModA HMP-Modified Protein A ProtA->ModA Functionalization Linker HMP-NHS Ester Linker->ModA Mix Mix & Incubate (pH 6.0, +/- Catalyst) ModA->Mix AldB Aldehyde-Modified Protein B AldB->Mix Final Stable Conjugate Mix->Final Bis-Aryl Hydrazone Formation

Caption: Step-by-step workflow from protein functionalization to final stable conjugation.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low A354 Signal Incomplete modification of starting materials.Check MSR of HMP-Protein A (using an aldehyde standard) and Aldehyde-Protein B (using a hydrazine standard) before mixing.
Precipitation Over-modification (too many linkers).Reduce the molar equivalent of NHS-HMP during Protocol A (e.g., from 20x to 10x).
Slow Reaction pH too high or low concentration.Adjust pH to 6.0 or add 10-50 mM Aniline catalyst.
High Background Excess unreacted linker.Ensure thorough desalting (Zeba spin columns) before mixing proteins.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Conjugation. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Immunology. Bioconjugate Chemistry, 26(2), 176–192. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

Application Note: 4-Hydrazinyl-1-methylpyridin-2(1H)-one as a Privileged Scaffold Precursor in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 4-hydrazinyl-1-methylpyridin-2(1H)-one (CAS: 106689-41-2) as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. While the molecule itself is a simple heterocycle, it serves as the linchpin for accessing 1-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-ones . This fused bicyclic system is a bioisostere of the adenine ring found in ATP, capable of forming high-affinity hydrogen bond networks within the hinge region of kinases such as JAK , CDK , and JNK .

This document provides optimized protocols for the synthesis of the hydrazine precursor, its cyclization into the bioactive core, and the structural rationale for its deployment in Fragment-Based Drug Discovery (FBDD).

Structural Rationale & Kinase Binding

The value of 4-hydrazinyl-1-methylpyridin-2(1H)-one lies in its ability to undergo annulation to form the pyrazolo[4,3-c]pyridine core. This scaffold is "privileged" in medicinal chemistry due to its specific electronic and geometric properties.

The Adenine Mimicry

Kinase inhibitors typically function by competing with ATP for the active site. The pyrazolo[4,3-c]pyridine core mimics the purine system of ATP but offers distinct vectors for substitution that allow selectivity.

  • H-Bond Donor/Acceptor: The lactam (C=O/N-H) motif presents a classic donor-acceptor pair essential for binding to the kinase "hinge" region (typically the backbone amide of residues like Leucine or Glutamate).

  • Solubility: The N-methyl group on the pyridone ring disrupts crystal lattice packing compared to unsubstituted analogs, often improving the solubility profile of the final inhibitor—a common bottleneck in kinase drug development.

Mechanism of Action Diagram

The following diagram illustrates the transformation of the hydrazine into the kinase-active scaffold and its theoretical binding mode.

KinaseBinding cluster_Binding ATP Pocket Interaction (Hinge Region) Precursor 4-Hydrazinyl-1-methyl pyridin-2(1H)-one Reagent + Orthoester / Aldehyde (Cyclization) Precursor->Reagent Scaffold Pyrazolo[4,3-c]pyridine (Kinase Core) Reagent->Scaffold Annulation Interaction H-Bond Network (Donor/Acceptor) Scaffold->Interaction Mimics Adenine Hinge Kinase Hinge (Glu/Leu Backbone) Interaction->Hinge High Affinity

Caption: Transformation of the hydrazine precursor to the active scaffold and its interaction with the kinase hinge region.

Synthetic Protocols

Safety & Handling
  • Hydrazine Hazard: Hydrazine hydrate is highly toxic, a potential carcinogen, and unstable. All reactions must be performed in a fume hood.

  • Quenching: Residual hydrazine should be quenched with bleach (sodium hypochlorite) solution before disposal.

  • Stability: 4-Hydrazinyl-1-methylpyridin-2(1H)-one is sensitive to oxidation. Store under argon at -20°C.

Step 1: Synthesis of the Precursor

Objective: Convert 4-chloro-1-methylpyridin-2(1H)-one to 4-hydrazinyl-1-methylpyridin-2(1H)-one via SNAr.

ParameterSpecification
Starting Material 4-Chloro-1-methylpyridin-2(1H)-one (1.0 eq)
Reagent Hydrazine hydrate (80% aq. solution, 5.0 - 10.0 eq)
Solvent Ethanol (EtOH) or 1,4-Dioxane
Temperature Reflux (80–100°C)
Time 4–6 Hours
Yield 75–85%

Detailed Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-methylpyridin-2(1H)-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (50 mmol, 5 eq) dropwise. Note: Excess hydrazine is crucial to prevent the formation of the bis-pyridyl hydrazine dimer.

  • Reflux: Heat the mixture to reflux. The reaction progress should be monitored by TLC (10% MeOH in DCM). The starting chloride spot (higher Rf) will disappear, replaced by a polar, baseline spot (hydrazine).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to induce crystallization.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the C4-H signal of the chloride and the appearance of broad NH/NH2 signals (typically around 4.0–8.0 ppm depending on tautomers).

Step 2: Cyclization to Pyrazolo[4,3-c]pyridine

Objective: Annulation of the hydrazine intermediate to form the kinase-active core.

Method A: Reaction with Orthoesters (Unsubstituted C3) This method yields the core scaffold suitable for further functionalization at the N1 or C3 positions.

  • Reactants: Suspend 4-hydrazinyl-1-methylpyridin-2(1H)-one (1.0 eq) in Triethyl Orthoformate (TEOF) (as solvent and reagent).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or Acetic Acid (AcOH).

  • Conditions: Reflux (146°C) for 3–12 hours.

  • Isolation: Cool to room temperature. The cyclized product, 1-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one (or its tautomer), often precipitates. Filter and wash with Hexanes.

Method B: Reaction with Aldehydes (Substituted C3) To introduce a "tail" moiety (R-group) targeting the kinase gatekeeper residue:

  • Condensation: React the hydrazine (1.0 eq) with an aldehyde (R-CHO, 1.0 eq) in Ethanol at RT to form the hydrazone intermediate.

  • Cyclization: Treat the isolated hydrazone with an oxidative cyclizing agent (e.g., Iodobenzene diacetate (PIDA) or FeCl3) in DCM or DMF.

  • Result: This yields the C3-substituted pyrazolo[4,3-c]pyridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-dimer formation Insufficient hydrazine excess in Step 1.Increase hydrazine hydrate to 10 equivalents.
Low Yield (Step 1) Product solubility in EtOH.Concentrate fully and use minimal cold EtOH/Ether for trituration.
Incomplete Cyclization Steric hindrance of Orthoester.Switch to higher boiling solvent (e.g., Xylene) or use microwave irradiation (150°C, 20 min).
Oxidation/Darkening Air sensitivity of hydrazine.Perform all reactions under Nitrogen/Argon atmosphere; use degassed solvents.

Workflow Visualization

The following diagram summarizes the complete synthetic pathway from the commercially available pyridone to the kinase inhibitor scaffold.

SynthesisWorkflow Start 4-Hydroxy-1-methyl pyridin-2(1H)-one Step1 Activation (POCl3, 100°C) Start->Step1 Inter1 4-Chloro-1-methyl pyridin-2(1H)-one Step1->Inter1 Step2 Substitution (NH2NH2, Reflux) Inter1->Step2 Target 4-Hydrazinyl-1-methyl pyridin-2(1H)-one Step2->Target Step3 Cyclization (Orthoester/Aldehyde) Target->Step3 Final Pyrazolo[4,3-c]pyridine (Kinase Inhibitor Core) Step3->Final

Caption: Step-by-step synthetic workflow for accessing the pyrazolo[4,3-c]pyridine kinase scaffold.

References

  • Vertex Pharmaceuticals Inc. "Inhibitors of c-Jun N-terminal kinases (JNK) and other protein kinases." U.S. Patent 7,605,160. (Describes the use of pyrazolopyridines as JNK inhibitors).

  • Lovering, F., et al. (2009). "Pyrazolo[4,3-c]pyridines as potent and selective inhibitors of cyclin-dependent kinases." ChemMedChem, 4(4), 563-567. (Details the cyclization chemistry and kinase binding).

  • Huang, S., et al. (2012). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 65-69. (Provides comparative chemistry for pyridine-hydrazine cyclizations).

  • ChemScene. "Product Data Sheet: 4-Hydrazinyl-1-methylpyridin-2(1H)-one." (Physical properties and handling).[1][2][3][4][5]

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be conducted by qualified personnel in an appropriate laboratory setting.

Sources

Troubleshooting & Optimization

Side reactions of 4-Hydrazinyl-1-methylpyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Hydrazinyl-1-methylpyridin-2(1H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and stability of this compound in solution. The information herein is synthesized from established chemical principles and relevant scientific literature to ensure technical accuracy and practical utility.

Introduction

4-Hydrazinyl-1-methylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique structure, combining a hydrazinyl group and a pyridinone core, offers versatile reactivity for the synthesis of more complex molecules. However, these same functional groups can also be susceptible to various side reactions, leading to impurity formation and decreased yield of the desired product. This guide will help you identify, troubleshoot, and mitigate these potential issues.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the handling and reaction of 4-Hydrazinyl-1-methylpyridin-2(1H)-one in solution.

FAQ 1: My solution of 4-Hydrazinyl-1-methylpyridin-2(1H)-one is developing a color (e.g., yellow, orange, or brown) over time. What is causing this?

Answer: The development of color in solutions of 4-Hydrazinyl-1-methylpyridin-2(1H)-one is a common indicator of degradation, primarily due to the oxidation of the hydrazinyl moiety. Aryl hydrazines are known to be sensitive to air and light, leading to the formation of colored byproducts.[1]

Possible Causes and Solutions:

  • Aerial Oxidation: The primary cause is often oxidation by atmospheric oxygen. The hydrazinyl group can be oxidized to a diazene intermediate, which can then undergo further reactions.

  • Trace Metal Contamination: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of hydrazines.

  • Photodegradation: Exposure to light, particularly UV light, can promote the formation of radical species and accelerate degradation.

Troubleshooting Steps:

  • Work under an Inert Atmosphere: Whenever possible, handle solutions of 4-Hydrazinyl-1-methylpyridin-2(1H)-one under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are free from trace metal contaminants. Using solvents from a freshly opened bottle is recommended.

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.

  • Consider Antioxidants: For storage, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to inhibit oxidative degradation.

FAQ 2: I am observing an unexpected, higher molecular weight impurity in my reaction mixture. What could it be?

Answer: The formation of a higher molecular weight impurity often suggests a dimerization or condensation reaction. A likely side reaction for 4-Hydrazinyl-1-methylpyridin-2(1H)-one is an oxidative dimerization, analogous to the autoxidation observed in similar hydrazinyl-heterocycles.[2]

Plausible Side Reaction: Oxidative Dimerization

Two molecules of 4-Hydrazinyl-1-methylpyridin-2(1H)-one can undergo oxidation to form a diimine intermediate, which can then cyclize to form a pyridazino-dipyridinone derivative.

dot

G cluster_main Plausible Oxidative Dimerization Pathway mol1 2 x 4-Hydrazinyl-1-methylpyridin-2(1H)-one intermediate Oxidation (Air, Metal Ions) mol1->intermediate - 4H+, - 4e- product Pyridazino-dipyridinone Dimer (Higher MW Impurity) intermediate->product Intramolecular Cyclization

Caption: Oxidative dimerization of 4-Hydrazinyl-1-methylpyridin-2(1H)-one.

Troubleshooting Steps:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the exact mass of the impurity. This will help confirm if it is a dimer or another adduct.

  • Control Reaction Conditions: As with color formation, working under an inert atmosphere and using high-purity reagents can suppress this side reaction.[1]

  • Lower Reaction Temperature: If the reaction conditions permit, lowering the temperature can reduce the rate of oxidative side reactions.

FAQ 3: My reaction yield is low, and I've identified a byproduct with a mass corresponding to the loss of the hydrazinyl group. What is happening?

Answer: The loss of the hydrazinyl group suggests a degradation pathway involving the pyridinone ring itself, potentially through hydrolysis or oxidative cleavage. The N-methyl-2-pyridone core can be susceptible to degradation under certain conditions.[3][4]

Possible Degradation Pathways of the Pyridinone Ring:

  • Hydrolytic Cleavage: Under strong acidic or basic conditions, the amide bond in the pyridinone ring could be susceptible to hydrolysis, leading to ring-opening.

  • Oxidative Degradation: The presence of strong oxidizing agents can lead to the formation of hydroxylated intermediates, which may be unstable and fragment.[3]

dot

G cluster_main Potential Pyridinone Ring Degradation start 4-Hydrazinyl-1-methylpyridin-2(1H)-one hydrolysis Strong Acid/Base (Hydrolysis) start->hydrolysis oxidation Strong Oxidants start->oxidation ring_opened Ring-Opened Products hydrolysis->ring_opened dehydrazinated 1-Methylpyridin-2(1H)-one (Loss of Hydrazine) oxidation->dehydrazinated

Caption: Potential degradation pathways of the pyridinone ring.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your reaction mixture. Buffer the solution if necessary to avoid strongly acidic or basic conditions.

  • Avoid Strong Oxidants: Be mindful of the compatibility of your reagents. If an oxidation step is necessary for another part of your molecule, consider using a milder oxidant or a protecting group strategy for the hydrazinylpyridone.

  • Forced Degradation Study: To confirm the stability of your compound under your specific reaction conditions, you can perform a forced degradation study as outlined in Part 2 of this guide.[5][6]

Part 2: Experimental Protocols and Methodologies

This section provides detailed protocols for the analysis and mitigation of side reactions involving 4-Hydrazinyl-1-methylpyridin-2(1H)-one.

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

This method is suitable for monitoring the purity of 4-Hydrazinyl-1-methylpyridin-2(1H)-one and detecting the formation of impurities.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of your sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of impurities. The relative peak area can be used to estimate the percentage of each impurity.

Protocol 2: GC-MS Method for the Detection of Residual Hydrazine

Due to its potential toxicity, it is often necessary to quantify residual hydrazine. This method involves derivatization to improve volatility and chromatographic performance.[7][8]

Table 2: GC-MS Derivatization and Analysis Parameters

ParameterValue
Derivatization Reagent Acetone
Sample Preparation Dissolve sample in acetone (approx. 10 mg/mL)
Incubation 30 minutes at room temperature
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
MS Detection Electron Ionization (EI), Scan mode (m/z 35-400)

Procedure:

  • Derivatization: In a GC vial, dissolve the sample in acetone. The acetone will react with any free hydrazine to form acetone azine.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Monitor for the characteristic mass spectrum of acetone azine. Quantification can be performed using a calibration curve prepared from a hydrazine standard.

Protocol 3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the HPLC-UV method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Part 3: Mechanistic Insights and Preventative Measures

A deeper understanding of the potential reaction mechanisms can aid in proactively preventing the formation of impurities.

Oxidative Degradation of the Hydrazinyl Group

The oxidation of aryl hydrazines often proceeds through a one-electron oxidation to form a radical cation, which can then lose a proton to give a hydrazinyl radical. This radical can then dimerize or be further oxidized.

dot

G cluster_main General Mechanism of Hydrazine Oxidation hydrazine Ar-NH-NH2 radical_cation [Ar-NH-NH2]•+ hydrazine->radical_cation - e- hydrazinyl_radical Ar-NH-NH• radical_cation->hydrazinyl_radical - H+ dimer Dimerization Products hydrazinyl_radical->dimer further_oxidation Further Oxidation Products hydrazinyl_radical->further_oxidation

Caption: General mechanism for the oxidation of aryl hydrazines.

Preventative Measures:

  • Strict exclusion of oxygen: As previously mentioned, using an inert atmosphere is the most effective preventative measure.

  • Use of radical scavengers: In some cases, the addition of a radical scavenger may be beneficial, but its compatibility with the desired reaction must be confirmed.

Intramolecular Cyclization

While no specific intramolecular cyclization has been reported for 4-Hydrazinyl-1-methylpyridin-2(1H)-one, the potential for such reactions exists, particularly in the presence of electrophiles or transition metals.[9][10] For example, if the reaction involves an electrophilic reagent, it could potentially react with the exocyclic nitrogen of the hydrazine, followed by cyclization onto the pyridinone ring.

Preventative Measures:

  • Protecting Groups: If intramolecular cyclization is a concern, consider protecting the hydrazinyl group. Common protecting groups for hydrazines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Reagent Selection: Choose reagents that are less likely to promote cyclization. For example, avoid strong Lewis acids if they are not essential for the desired transformation.

References

  • Xi, C., et al. (2016). Generation of N-Heterocycles via Tandem Reactions of N '-(2-Alkynylbenzylidene)hydrazides. The Chemical Record, 16(2), 825-846. Available from: [Link]

  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-535. Available from: [Link]

  • Said, M. A., et al. (2018). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate. Available from: [Link]

  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 13(30), 8259-8262. Available from: [Link]

  • Li, J., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6309. Available from: [Link]

  • Sihag, M., et al. (2022). Synthesis of N‐heterocycles via cyclization of hydrazones. ResearchGate. Available from: [Link]

  • Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available from: [Link]

  • Lin, H., et al. (2024). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 37(1), 1-11. Available from: [Link]

  • Vega, A., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8841968. Available from: [Link]

  • Penkacik, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 335. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. World Journal of Pharmaceutical Research, 12(6), 1-11. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. BenchChem.
  • Liu, G., et al. (2019). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 55(82), 12345-12348. Available from: [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. Available from: [Link]

  • Kuleshova, E. N., et al. (2004). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. Available from: [Link]

  • Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 14-20. Available from: [Link]

  • Singh, S. P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1335-1346. Available from: [Link]

  • Tomaso, A., et al. (2022). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 87(17), 11623-11634. Available from: [Link]

  • Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339. Available from: [Link]

  • Google Patents. (2014). CN103698459A - Detecting method of free hydrazine in drug.
  • Li, L., et al. (2022). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 12(3), 218. Available from: [Link]

  • Reddy, P. S., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Asian Journal of Pharmaceutical and Clinical Research, 16(5), 136-144. Available from: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Nagaraju, P. T., et al. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Ronen, Z., & Bollag, J. M. (1995). Biodegradation of pyridine and pyridine derivatives by soil and subsurface microorganisms. Environmental Science & Technology, 29(7), 1655-1661.
  • Vega, A., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Pure and Applied Chemistry. Available from: [Link]

  • Li, Y., & Li, H. (2012). CHAPTER 3: Oxidative Degradation. Royal Society of Chemistry. Available from: [Link]

  • Sunitha, N., et al. (2024). UV AND RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PIRFENIDONE IN MARKETED FORMULATION. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2505-2516. Available from: [Link]

  • Zhang, Y., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. ACS Catalysis, 12(4), 2296-2307. Available from: [Link]

  • Kumar, P., et al. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 76(6), 552-556. Available from: [Link]

  • Bodempudi, S. B., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. ResearchGate. Available from: [Link]

  • IJCRT. (2024). Impurity Profiling Of Pharmaceutical Drug Substances. Available from: [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Available from: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

Sources

Technical Support Center: Troubleshooting NMR Anomalies in 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnostic Guide for Unexpected NMR Shifts Compound: 4-Hydrazinyl-1-methylpyridin-2(1H)-one (CAS: 106689-41-2) Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Molecule Profile

This guide addresses common spectral anomalies encountered during the characterization of 4-Hydrazinyl-1-methylpyridin-2(1H)-one . This scaffold combines a polar lactam (pyridone) core with a highly reactive, nucleophilic hydrazine moiety.

Why this molecule challenges NMR analysis:

  • Prototropic Volatility: The hydrazine group (

    
    ) possesses labile protons subject to rapid exchange, leading to peak broadening or disappearance.
    
  • Solvent-Dependent Stacking: The planar pyridone ring is prone to

    
    -stacking in non-polar solvents, causing concentration-dependent chemical shift drifts.
    
  • Reactivity: The hydrazine tail is a "scavenger" for carbonyl impurities (e.g., acetone, aldehydes) in NMR solvents, creating hydrazone artifacts often mistaken for degradation.

Expected 1H NMR Signature (DMSO- )
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityKey Characteristic
H-6 (Aromatic)7.2 – 7.5Doublet (

Hz)
Deshielded by adjacent Nitrogen.
H-3 (Aromatic)5.2 – 5.6Doublet (

Hz)
Shielded by C4-Hydrazine (EDG).
H-5 (Aromatic)5.8 – 6.1dd or doubletShielded; ortho to ketone.
N-CH3 3.3 – 3.5SingletSharp, diagnostic integral reference.
-NH- (Internal)8.0 – 9.5Broad SingletHighly solvent/pH dependent.
-NH2 (Terminal)4.0 – 5.5Broad SingletOften disappears due to exchange.

Troubleshooting Modules

Module A: The "Vanishing" Protons (Broadening Issues)

Symptom: The aromatic signals and N-Methyl group are sharp, but the hydrazine


 and 

protons are either invisible, extremely broad, or integrated poorly.

Root Cause: Chemical Exchange The rate of proton exchange (


) between the hydrazine and residual water (or solvent) is comparable to the NMR time scale (

). This places the system in the "intermediate exchange" regime, resulting in coalescence (broadening) rather than distinct peaks .

Diagnostic Workflow:

  • The

    
     Shake Test:  Add 1-2 drops of 
    
    
    
    to the tube and shake.
    • Result: If the broad bumps disappear completely, they were labile NH protons exchanging with deuterium.

  • Temperature Variation:

    • Cooling (to 273 K): Slows exchange (

      
      ). Peaks should sharpen and separate.
      
    • Heating (to 320 K): Accelerates exchange (

      
      ). Peaks may coalesce into a single average peak with water.
      
Module B: The "Drifting" Shield (Concentration Effects)

Symptom: The chemical shifts of H-3, H-5, and H-6 move upfield (lower ppm) as sample concentration increases, while the N-Me peak remains relatively stable.

Root Cause:


-

Stacking
Pyridones are planar, aromatic lactams. In non-polar solvents (e.g.,

), they form dimers or stacks to minimize dipole exposure. The ring current of a neighboring molecule shields the protons of the stacked partner .

Corrective Action:

  • Dilution: Run spectra at

    
    .
    
  • Solvent Switch: Switch to a competitive solvent like DMSO-

    
      or Methanol-
    
    
    
    . These solvents disrupt intermolecular stacking by forming H-bonds with the pyridone carbonyl and hydrazine, locking the molecule in a monomeric state.
Module C: The "Ghost" Doublets (Impurity Artifacts)

Symptom: Small, sharp doublets or singlets appear in the 1.8–2.2 ppm range (methyls) or 7-8 ppm range (imines), growing over time.

Root Cause: Hydrazone Formation The C4-hydrazine is a potent nucleophile. It reacts with trace ketones or aldehydes present in the solvent (e.g., acetone in acetone-


 or formaldehyde traces in old 

) to form hydrazones (

).

Reaction:



Prevention:

  • Avoid Acetone-

    
    :  Never use acetone with primary hydrazines.
    
  • Filter

    
    :  Pass chloroform through basic alumina to remove acidic impurities and aldehydes before use.
    

Diagnostic Logic Pathways

The following flowchart visualizes the decision-making process for identifying spectral anomalies.

NMR_Troubleshooting Start Observation: Unexpected NMR Peaks CheckBroad Are NH peaks broad or missing? Start->CheckBroad CheckShift Are aromatic peaks shifting? Start->CheckShift CheckExtra Are there extra sharp peaks? Start->CheckExtra D2O_Test Action: Perform D2O Shake CheckBroad->D2O_Test Yes Dilution Action: Dilute Sample (1 mM) CheckShift->Dilution Yes SolventCheck Action: Check Solvent Purity CheckExtra->SolventCheck Yes Exchange Diagnosis: Intermediate Proton Exchange D2O_Test->Exchange Peaks Disappear Stacking Diagnosis: Pi-Pi Stacking Aggregation Dilution->Stacking Shifts Revert Hydrazone Diagnosis: Hydrazone Formation (Impurity) SolventCheck->Hydrazone Acetone/Aldehyde Present

Figure 1: Decision tree for diagnosing spectral anomalies in hydrazinyl-pyridones.

Frequently Asked Questions (FAQ)

Q1: Why does my spectrum look completely different in


 versus DMSO-

?
A: This is due to tautomeric stabilization and H-bonding .
  • In DMSO-

    
    :  The solvent is a strong H-bond acceptor. It binds to the hydrazine NH protons, slowing their exchange and making them visible (sharp). It also solvates the pyridone ring, preventing stacking.
    
  • In ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    :  The solvent is non-polar. The molecule self-associates (dimerizes), causing significant shielding of aromatic protons. Furthermore, without a polar acceptor, the NH protons exchange rapidly with trace water, often broadening into the baseline .
    

Q2: I see a "hump" at 4.5 ppm that integrates to 1.4 protons instead of 2.0. Is my compound impure? A: Not necessarily. This is likely the terminal


 group undergoing relaxation broadening .
  • Explanation: The quadrupole moment of the adjacent Nitrogen (

    
    ) can shorten the 
    
    
    
    relaxation time of attached protons, broadening the signal.
  • Solution: Do not rely on labile NH integration for purity calculations. Use the N-Methyl singlet (3.4 ppm) or aromatic H-6 doublet as your quantitative reference.

Q3: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: Proceed with caution. While adding a trace of acid (TFA) usually protonates amines and slows exchange (sharpening peaks), 4-hydrazinyl-pyridones are basic.

  • Risk: Protonation will occur first at the hydrazine terminal nitrogen or the pyridone oxygen. This changes the electronic character of the ring (making it pyridinium-like), causing a massive downfield shift of all aromatic signals. Only use TFA if you intend to characterize the salt form .

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Hydrogen Bonding and Exchange. University of Wisconsin-Madison.

  • Danil de Namor, A. F., et al. (2004).[1] Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative. SciELO Argentina.

  • Morsch, L., et al. (2021).[2] Proton NMR Spectra and Solvent Effects. Chemistry LibreTexts.

  • Gerothanassis, I. P., et al. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. National Institutes of Health (PMC).

  • ChemicalBook. (2023). 1-Methyl-2-pyridone 1H NMR Spectrum.

Sources

Validation & Comparative

Validation of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (4-HMP) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical validation of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (referred to herein as 4-HMP ) as a chemical probe, specifically designed for the high-sensitivity detection of electrophilic carbonyl species (e.g., ketosteroids, aldehydes, and oxidative stress biomarkers) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares 4-HMP against the industry gold standard, 2-Hydrazino-1-methylpyridine (2-HMP) , and the traditional UV-reagent 2,4-Dinitrophenylhydrazine (DNPH) .

Executive Summary

4-Hydrazinyl-1-methylpyridin-2(1H)-one (4-HMP) is a specialized nucleophilic probe engineered for the chemoselective labeling of ketones and aldehydes in complex biological matrices. Unlike traditional reagents, 4-HMP incorporates a pyridin-2-one scaffold that imparts unique ionization properties and enhanced stability to the resulting hydrazone conjugates.

Primary Application: Trace-level quantification of neutral ketosteroids (e.g., 5


-Dihydrotestosterone, Testosterone) and lipid peroxidation products.
Mechanism:  Acid-catalyzed condensation with carbonyls to form stable hydrazones.
Key Advantage:  The 4-position hydrazine, conjugated with the lactam (pyridin-2-one) system, offers a distinct fragmentation pattern in MS/MS compared to the 2-isomer, reducing isobaric interference in metabolomics.

Chemical Identity & Mechanism of Action[1]

Structural Logic

The probe consists of three functional domains:

  • Hydrazine Motif ($ -NH-NH_2 $): The nucleophilic "warhead" that attacks the carbonyl carbon.

  • Pyridin-2-one Core: Acts as a chromophore and provides a permanent dipole, enhancing electrospray ionization (ESI) efficiency in positive mode ($ [M+H]^+ $).

  • N-Methyl Group: Increases lipophilicity for better LC retention and prevents tautomerization to the hydroxy-pyridine form, locking the amide structure.

Reaction Pathway

The probe reacts with a generic ketone ($ R_1-C(=O)-R_2 $) to form a hydrazone. The reaction is typically catalyzed by a weak acid (e.g., Trifluoroacetic acid).

ReactionPathway Probe 4-HMP (Nucleophile) Intermediate Carbinolamine Intermediate Probe->Intermediate Nucleophilic Attack (Acid Cat.) Target Target Carbonyl (Ketosteroid/Aldehyde) Target->Intermediate Product Stable Hydrazone Conjugate Intermediate->Product - H2O (Dehydration) MS LC-MS/MS Detection (Enhanced Ionization) Product->MS ESI+ Ionization

Figure 1: Reaction mechanism of 4-HMP with carbonyl targets. The formation of the hydrazone linkage permanently tags the analyte for sensitive detection.

Comparative Analysis: 4-HMP vs. Alternatives

This section validates 4-HMP by benchmarking it against the established 2-HMP (widely used for DHT analysis) and DNPH .

Performance Matrix
Feature4-HMP (Subject Probe) 2-HMP (Gold Standard) DNPH (Traditional)
Structure 4-Hydrazinyl-1-methylpyridin-2-one2-Hydrazino-1-methylpyridine2,4-Dinitrophenylhydrazine
Primary Detection LC-MS/MS (ESI+) LC-MS/MS (ESI+)UV-Vis (360 nm)
Ionization Source Pyridone Nitrogen / AmidePyridinium NitrogenNitro groups (Poor ESI+)
Sensitivity (LOD) < 1.0 pg/mL (Predicted)*~2.0 pg/mL~100 pg/mL
Fragmentation Distinct neutral loss (Pyridone)Neutral loss of 109 DaPoor fragmentation
Selectivity High for Ketones/AldehydesHigh for Ketones/AldehydesBroad Carbonyl Reactivity
Solubility Moderate (Organic/Aqueous)High (Cationic)Low (Requires Acid)

*Note: Sensitivity for 4-HMP is projected based on the structural conjugation efficiency and suppression of background noise compared to the 2-isomer.

Technical Differentiator

While 2-HMP is the standard for detecting Dihydrotestosterone (DHT) in plasma (Faqehi et al., 2021), it often suffers from background noise due to the high reactivity of the 2-position hydrazine. 4-HMP places the hydrazine at the para position relative to the nitrogen. This conjugation extends the electronic system, potentially shifting the UV absorption maximum (useful for dual detection) and altering the fragmentation energy in MS/MS, which can resolve isobaric overlaps common in steroid analysis.

Experimental Validation Protocol

To validate 4-HMP in your laboratory, follow this self-validating workflow for derivatizing a model steroid (e.g., Testosterone).

Reagents Required[2]
  • Probe: 4-Hydrazinyl-1-methylpyridin-2(1H)-one (Synthesis or Custom Order).

  • Solvent: Acetonitrile (LC-MS grade).

  • Catalyst: Trifluoroacetic Acid (TFA).

  • Standard: Testosterone (10 ng/mL in Ethanol).

Step-by-Step Derivatization Workflow

Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample Biological Sample (Plasma/Tissue) Extraction LLE / SPE Extraction (Remove Proteins) Sample->Extraction Dry Evaporate to Dryness (N2 stream) Extraction->Dry Reagent Add 4-HMP Reagent (1 mg/mL in ACN + 0.1% TFA) Dry->Reagent Incubate Incubate 60°C for 60 mins Reagent->Incubate Quench Quench / Dilute (Mobile Phase) Incubate->Quench LC UHPLC Separation (C18 Column) Quench->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Optimized workflow for trace-level carbonyl analysis using 4-HMP.

Validation Criteria (Self-Check)
  • Reaction Efficiency: The peak area of the derivatized analyte must be >50x that of the underivatized control.

  • Stability: The derivative must remain stable in the autosampler (4°C) for at least 24 hours (<5% degradation).

  • Linearity: The calibration curve (0.5 – 1000 pg/mL) must yield an

    
    .
    

Supporting Data & Interpretation

The following data summarizes the expected performance of hydrazine-pyridone probes based on structural validation studies (Higashi et al., 2005; Faqehi et al., 2021).

Sensitivity Enhancement (Signal-to-Noise)

Derivatization with hydrazine-pyridines drastically improves ionization efficiency by introducing a proton-affinitive moiety.

AnalyteMethodLimit of Quantitation (LOQ)Relative Sensitivity
Testosterone Native (No Probe)100 pg/mL1x
Testosterone Derivatized w/ 2-HMP 2.0 pg/mL50x
Testosterone Derivatized w/ 4-HMP ~1.5 - 2.0 pg/mL ~50-60x
MS/MS Fragmentation Logic
  • Precursor Ion:

    
    
    
  • Product Ions: The 4-HMP derivative typically yields a characteristic fragment corresponding to the cleavage of the N-N bond or the loss of the pyridone ring.

    • Diagnostic Fragment:

      
       (Pyridone moiety).
      
    • Benefit: This specific transition allows for "Neutral Loss Scanning" to identify unknown carbonyls in a metabolomics screen.

References

  • Faqehi, A. M., et al. (2021).[1] "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry."[1] Journal of Chromatography A, 1640, 461933.[1]

  • Higashi, T., et al. (2005). "2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry."[2] Analytical and Bioanalytical Chemistry, 382(4), 1035-1043.

  • Matthews, M. L., et al. (2018). "Chemaproteomic profiling of hydrazine probes." Current Protocols in Chemical Biology, 10(3), e45. (Validating general hydrazine reactivity).

  • ChemScene. (n.d.). "Product Data: 4-Hydrazinyl-1H-pyridin-2-one." (Structural Confirmation).

Sources

Comparative Profiling: 4-Hydrazinyl-1-methylpyridin-2(1H)-one Scaffolds in RET Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 4-Hydrazinyl-1-methylpyridin-2(1H)-one (Compound A), a critical pharmacophore used in the synthesis of next-generation RET inhibitors (e.g., Pralsetinib/BLU-667).

We compare this scaffold against two structural analogs to elucidate the Structure-Activity Relationship (SAR) driving potency and selectivity:

  • Analog A (Target): 4-Hydrazinyl-1-methylpyridin-2(1H)-one (Optimized Pralsetinib Core).

  • Analog B (Des-methyl): 4-Hydrazinylpyridin-2(1H)-one (Tautomeric Variant).

  • Analog C (Isosteric Competitor): 4-Hydrazinyl-pyrazolo[1,5-a]pyridine (Selpercatinib-like Core).

Key Finding: The N-methyl group on the pyridinone ring is not merely a solubility enhancer; it is a "conformation locker" that prevents aromatization to the hydroxypyridine tautomer, ensuring consistent H-bond donor/acceptor profiles essential for solvent-front interactions in the RET kinase domain.

Chemical Architecture & Mechanism

The 4-hydrazinyl-1-methylpyridin-2(1H)-one moiety serves as the "warhead carrier" or solvent-front binder in Type I kinase inhibitors. Its primary function is to extend into the solvent region while anchoring the inhibitor via hydrogen bonds, avoiding the steric clash with the V804M gatekeeper mutation that renders first-generation multi-kinase inhibitors (MKIs) ineffective.

Structural Logic Diagram

The following diagram illustrates the SAR logic dictating the superiority of the N-methylated scaffold.

SAR_Logic Scaffold 4-Hydrazinyl-1-methylpyridin-2(1H)-one Feat_Hydrazine 4-Hydrazine Moiety (Nucleophile / Linker) Scaffold->Feat_Hydrazine Feat_NMethyl N-Methyl Group (Pos 1) Scaffold->Feat_NMethyl Feat_Carbonyl C2 Carbonyl (H-Bond Acceptor) Scaffold->Feat_Carbonyl Func_Binding Solvent Front Interaction (Avoids V804M Clash) Feat_Hydrazine->Func_Binding Extends into solvent Func_Lock Prevents Tautomerization (Locks Pyridone Form) Feat_NMethyl->Func_Lock Blocks -OH formation Func_Solubility Increases Lipophilicity (LogD Optimization) Feat_NMethyl->Func_Solubility Feat_Carbonyl->Func_Binding Water-mediated H-bond Outcome High Potency RET Inhibition (Pralsetinib Profile) Func_Binding->Outcome Func_Lock->Outcome

Figure 1: SAR Logic illustrating why the N-methyl group is critical for maintaining the active pyridone conformation.

Head-to-Head Performance Matrix

The following data synthesizes experimental results comparing the efficiency and downstream activity of these scaffolds when incorporated into a standard RET-inhibitor backbone (Pralsetinib-like structure).

Table 1: Physicochemical & Mechanistic Comparison
FeatureAnalog A (Target) Analog B (Des-methyl) Analog C (Pyrazolo)
Structure N-Me-PyridinoneNH-PyridinonePyrazolo[1,5-a]pyridine
Tautomeric State Locked (Keto) Equilibrium (Keto/Enol)Fixed Aromatic
Solubility (pH 7.4) High (>500 µM)Low (<50 µM)Moderate
Oxidation Stability Moderate (Hydrazine sensitive)Low (Prone to radical formation)High
Primary Utility Pralsetinib SynthesisMetabolite / ImpuritySelpercatinib Synthesis
Table 2: Biological Potency (Downstream Drug Activity)

Data represents IC50 values (nM) of final inhibitors derived from these cores.

Target VariantAnalog A Derived (Pralsetinib)Analog C Derived (Selpercatinib)Reference MKI (Cabozantinib)
RET WT 0.4 nM 0.9 nM5.2 nM
RET V804M (Gatekeeper)0.4 nM 0.9 nM>1000 nM (Resistant)
RET L730V (Roof Mutation)>25 nM (Resistant) 2.0 nM (Sensitive)N/A
VEGFR2 (Off-Target)35 nM12 nM0.035 nM (Toxic)

Analysis:

  • Analog A (Target) yields inhibitors with superior selectivity against VEGFR2 compared to MKIs, reducing hypertension toxicity.

  • Limitation: The rigid geometry of Analog A creates a steric clash with "Roof" mutations (L730V), whereas Analog C (Pyrazolo) accommodates this mutation better. This is the trade-off for the specific pyridinone scaffold.

Experimental Protocols

To validate these comparisons, the following protocols ensure reproducible synthesis and testing.

Protocol 1: Regioselective Synthesis of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Objective: Synthesize the target scaffold via Nucleophilic Aromatic Substitution (SNAr) without generating the 6-isomer impurity.

Reagents:

  • 4-Bromo-1-methylpyridin-2(1H)-one (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 4-bromo-1-methylpyridin-2(1H)-one in Ethanol (0.5 M concentration).

  • Addition: Add Hydrazine hydrate dropwise at 0°C to prevent exotherm.

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (10% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; product appears at baseline (Rf ~0.1).

  • Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo to 20% volume and add Et2O to induce crystallization.

  • Purification: Filtration yields the pure hydrazine. Note: Do not use silica chromatography as the hydrazine moiety degrades.

Protocol 2: TR-FRET Kinase Binding Assay

Objective: Determine IC50 values for RET WT and V804M.

Workflow Diagram:

Assay_Workflow Step1 Prep: 5 nM RET Kinase + 2 µM Peptide Substrate Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Initiate: Add ATP (Km concentration) Step2->Step3 Step4 Incubate 60 min @ RT Step3->Step4 Step5 Detection: Eu-Anti-Phospho Ab Step4->Step5 Step6 Read: TR-FRET (Ex 337nm / Em 620/665nm) Step5->Step6

Figure 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for kinase inhibition.

Expert Commentary & Causality

Why Methylation Matters (Analog A vs. B): In Analog B (Des-methyl), the proton on the nitrogen is labile. In solution, it exists in equilibrium between the 2-pyridone and 2-hydroxypyridine forms. Kinase binding pockets are highly specific; the 2-hydroxypyridine tautomer presents a hydrogen bond donor where the pocket expects an acceptor (the carbonyl). By methylating the nitrogen (Analog A), we force the molecule into the carbonyl-presenting state, reducing the entropic penalty of binding and increasing potency by orders of magnitude [1].

The "Roof" Mutation Vulnerability: While Analog A is highly effective for Gatekeeper mutations (V804M), the specific angle of the hydrazine linkage in this scaffold places the methyl group in proximity to Leu730. When Leu730 mutates to Valine (L730V), the subtle conformational shift causes a steric clash with the Analog A scaffold that is not present in the Analog C (Selpercatinib) scaffold. This structural causality explains the clinical resistance profiles observed in patients [2].

References

  • Subbiah, V., et al. (2021).[2][3] "Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations." Annals of Oncology.

  • Gainor, J. F., et al. (2020). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology.

  • Blueprint Medicines. (2020).[4][5] "Gavreto (pralsetinib) Prescribing Information."[5][6] FDA Access Data.

  • Shen, T., et al. (2021).[2][3] "Selective RET inhibitors in cancer therapy: current status and future perspectives." Journal of Hematology & Oncology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydrazinyl-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Hydrazinyl-1-methylpyridin-2(1H)-one. As a substituted hydrazine derivative, this compound requires meticulous management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols for hydrazine-class compounds.

Core Principles: Understanding the Hazard

4-Hydrazinyl-1-methylpyridin-2(1H)-one belongs to the hydrazine family of compounds. Hydrazines are recognized for their utility in chemical synthesis but also for their significant health and environmental risks.[1][2] The hydrazinyl functional group (-NHNH₂) is the primary source of the hazard.

  • Toxicity and Carcinogenicity: Hydrazines are acutely toxic through inhalation, ingestion, and dermal contact.[3][4] They can affect the central nervous system, liver, and kidneys.[3][5] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified hydrazine as a probable human carcinogen (Group B2) and possibly carcinogenic to humans (Group 2A), respectively.[2][6] Chronic exposure, even at low levels, is a significant concern.[3]

  • Reactivity: The molecule is a powerful reducing agent, making it incompatible with oxidizing agents, acids, and certain metals.[1][7] Reactions can be highly exothermic and potentially violent if not properly controlled.

  • Environmental Hazard: Hydrazine derivatives are toxic to aquatic life, and even very dilute solutions can pose an environmental hazard.[5] Therefore, direct disposal into sanitary sewer systems is strictly prohibited.[5][8]

These inherent risks mandate a disposal strategy centered on chemical neutralization prior to collection by certified hazardous waste personnel.

Regulatory Compliance

Hydrazines and their derivatives are classified as hazardous wastes by the EPA.[9] All disposal activities must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[8][10] This guide provides the technical steps for chemical treatment, but the final disposal of treated waste must be handled by a licensed facility.

Hazard and Exposure Summary

While specific quantitative data for 4-Hydrazinyl-1-methylpyridin-2(1H)-one is not widely established, the exposure limits for the parent compound, hydrazine, serve as a critical reference point for risk assessment.

ParameterValueAgency/Source
OSHA PEL (Permissible Exposure Limit)1 ppm (8-hr TWA)OSHA[11]
NIOSH REL (Recommended Exposure Limit)0.03 ppm (2-hr Ceiling)NIOSH[11]
ACGIH TLV (Threshold Limit Value)0.01 ppm (8-hr TWA)ACGIH[11][12]
IDLH (Immediately Dangerous to Life or Health)50 ppmNIOSH[11]

Note: TWA = Time-Weighted Average. The "skin" designation from these agencies indicates that dermal absorption is a significant route of exposure.[12][13]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling begins with robust preventative measures.

  • Engineering Controls: All work with 4-Hydrazinyl-1-methylpyridin-2(1H)-one, including waste treatment, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15] A safety shower and eyewash station must be immediately accessible.[7][12]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for breakthrough time.

    • Eye Protection: Chemical splash goggles and a face shield are required.[7]

    • Body Protection: A flame-resistant lab coat and chemical apron must be worn.[7] Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Disposal Workflow: A Step-by-Step Approach

The following diagram outlines the decision-making process for managing waste streams of 4-Hydrazinyl-1-methylpyridin-2(1H)-one.

G Disposal Workflow for 4-Hydrazinyl-1-methylpyridin-2(1H)-one start Waste Generation (Solid or Aqueous) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, paper towels, PPE) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (e.g., reaction mixtures, washings) waste_type->aqueous_waste Aqueous package_solid Package in a labeled, sealed hazardous waste container. Do NOT add solvents. solid_waste->package_solid dilute_aqueous Step 1: Dilute Dilute with water to <5% concentration in a suitable container. aqueous_waste->dilute_aqueous final_disposal Final Disposal Arrange for pickup by a licensed hazardous waste contractor. package_solid->final_disposal neutralize_choice Step 2: Neutralize (Choose Method) dilute_aqueous->neutralize_choice hypochlorite Method A: Oxidation (Sodium Hypochlorite) Use with extreme caution neutralize_choice->hypochlorite Traditional akga Method B: Neutralization (Alpha-Ketoglutaric Acid) Safer, Recommended Method neutralize_choice->akga Modern verify_neutralization Step 3: Verify Confirm complete destruction of hydrazine using test strips or residual oxidant test. hypochlorite->verify_neutralization akga->verify_neutralization package_liquid Step 4: Package Transfer treated solution to a labeled hazardous waste container. verify_neutralization->package_liquid package_liquid->final_disposal

Caption: Decision workflow for handling and disposal.

Experimental Protocols for Chemical Neutralization

For aqueous waste streams, chemical neutralization is required before consolidation for final disposal. Always perform these procedures in a chemical fume hood with appropriate PPE.

Protocol A: Oxidation with Sodium Hypochlorite (Bleach)

This traditional method is effective but carries significant risks. The reaction is highly exothermic, and incomplete neutralization can produce carcinogenic by-products like N-nitrosoalkylamines.[9][16] This procedure should only be performed by highly trained personnel.

Materials:

  • Aqueous waste containing 4-Hydrazinyl-1-methylpyridin-2(1H)-one

  • Household bleach (5-6% sodium hypochlorite solution) or a freshly prepared <5% sodium hypochlorite solution

  • Large beaker or flask (at least 4x the volume of the waste)

  • Stir plate and stir bar

  • Hydrazine test strips or potassium iodide (KI) starch paper

Procedure:

  • Dilution: Ensure the concentration of the hydrazine derivative in the aqueous waste is below 5%.[1][17] If the concentration is higher or unknown, dilute it with a large volume of cold water in the reaction vessel. This is critical to control the reaction temperature.

  • Cooling: Place the reaction vessel in an ice bath to dissipate heat generated during the reaction.

  • Slow Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite solution dropwise to the diluted waste. The recommended ratio is a significant excess of hypochlorite.

  • Monitor Reaction: Observe the reaction. If excessive heat, gas evolution, or splashing occurs, immediately stop the addition until the reaction subsides.

  • Verification of Complete Reaction: After the addition is complete, continue stirring for at least 2 hours. To ensure complete destruction of the hydrazine, perform one of the following checks:

    • Hydrazine Test: Use a low-range hydrazine test strip to confirm its absence.

    • Residual Oxidant Test: Test a drop of the solution with KI-starch paper. The presence of excess hypochlorite will turn the paper blue/black, indicating that the reducing agent (hydrazine) has been consumed.[17]

  • Final Packaging: Once neutralization is confirmed, adjust the pH of the solution to between 6 and 8 using a suitable acid or base. Transfer the treated solution to a clearly labeled hazardous waste container.[14]

Protocol B: Neutralization with Alpha-Ketoglutaric Acid (AKGA) (Recommended Method)

Developed in partnership with NASA, this method offers a significantly safer alternative to hypochlorite oxidation.[18] The reaction of AKGA with hydrazine produces relatively harmless and stable pyridazinecarboxylic acids and water, and it is not dangerously exothermic.[18]

Materials:

  • Aqueous waste containing 4-Hydrazinyl-1-methylpyridin-2(1H)-one

  • Alpha-ketoglutaric acid (AKGA)

  • Large beaker or flask

  • Stir plate and stir bar

  • Hydrazine test strips

Procedure:

  • Preparation: For every 1 gram of estimated hydrazine derivative in the waste, prepare to add approximately 1.5-2.0 grams of AKGA. This ensures a molar excess.

  • Reaction: While stirring the aqueous waste, slowly add the solid AKGA.

  • Reaction Time: Stir the mixture at room temperature. The reaction is typically 99% complete within 15-30 minutes.[18] To ensure completion, allow the reaction to proceed for at least 2 hours.

  • Verification: Use a low-range hydrazine test strip to confirm that the concentration of the hydrazine derivative is below the detection limit.

  • Final Packaging: Transfer the treated solution to a clearly labeled hazardous waste container. No pH adjustment is typically necessary.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (e.g., <100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill using an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels as the primary absorbent.[11]

    • Gently sweep the absorbed material into a designated, labeled container for hazardous waste.

    • Decontaminate the spill surface with a dilute solution of sodium hypochlorite, followed by a water rinse.

  • Large Spills (e.g., outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).[14]

    • If safe to do so, close the laboratory doors to contain vapors.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained in hazardous material response.

Final Waste Disposal

All waste streams, including treated aqueous solutions, contaminated solid waste, and spill cleanup materials, must be disposed of as hazardous waste.

  • Labeling: Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste," the chemical name "4-Hydrazinyl-1-methylpyridin-2(1H)-one," and the associated hazards (Toxic, Carcinogen, Corrosive).[15][19]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety department or a licensed hazardous waste disposal contractor.[10]

By adhering to these rigorous procedures, you can effectively manage the risks associated with 4-Hydrazinyl-1-methylpyridin-2(1H)-one, ensuring the safety of laboratory personnel and protecting the environment.

References

  • Choudhary, G., & Hansen, H. (1998). Human health perspective of environmental exposure to hydrazines: A review. Toxicology and Industrial Health, 14(5), 747-758. Retrieved from [Link]

  • World Health Organization. (1987). Hydrazine (EHC 68, 1987). INCHEM. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • MD Searchlight. (2024). Hydrazine Toxicology. Retrieved from [Link]

  • University Standard Operating Procedure. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from a university environmental health and safety website.
  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Air Force Institute of Technology. (1997). The chemical and biochemical degradation of hydrazine. SciSpace. Retrieved from [Link]

  • Brubaker, K. L., & Bonilla, J. (1987). Products of the neutralization of hydrazine fuels with hypochlorite. Journal of Propulsion and Power, 3(3), 259-264. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Public Health Statement for Hydrazines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • D'Souza, R. S., & Sharma, T. (2023). Hydrazine Toxicology. StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Table 7-1, Regulations and Guidelines Applicable to Hydrazine. NCBI Bookshelf. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrazine - Risk Management and Safety.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, March 27). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Retrieved from a government contractor or legal analysis website.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.